molecular formula C9H17ClO3S B13629213 2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride

2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride

Katalognummer: B13629213
Molekulargewicht: 240.75 g/mol
InChI-Schlüssel: QYDHVGBYJITNRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclohexylmethoxy group attached to an ethanesulfonyl chloride moiety.

Eigenschaften

Molekularformel

C9H17ClO3S

Molekulargewicht

240.75 g/mol

IUPAC-Name

2-(cyclohexylmethoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H17ClO3S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h9H,1-8H2

InChI-Schlüssel

QYDHVGBYJITNRU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)COCCS(=O)(=O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride typically involves the reaction of cyclohexylmethanol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

Cyclohexylmethanol+Ethanesulfonyl chloride2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride\text{Cyclohexylmethanol} + \text{Ethanesulfonyl chloride} \rightarrow \text{2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride} Cyclohexylmethanol+Ethanesulfonyl chloride→2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride

Industrial Production Methods: On an industrial scale, the production of 2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction .

Types of Reactions:

    Substitution Reactions: 2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonamide under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.

    Hydrolysis: Formation of ethanesulfonic acid.

    Reduction: Formation of sulfonamides.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophiles, such as amines and alcohols, by forming sulfonamide or sulfonate ester linkages. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a methyl group instead of a cyclohexylmethoxy group.

    Benzenesulfonyl chloride: Contains a benzene ring instead of a cyclohexylmethoxy group.

    Tosyl chloride (p-toluenesulfonyl chloride): Features a toluene ring with a para-methyl group.

Uniqueness: 2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride is unique due to the presence of the cyclohexylmethoxy group, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.